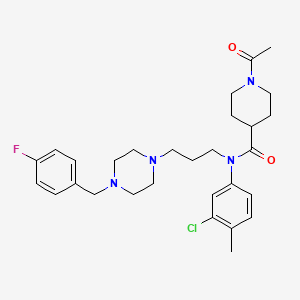![molecular formula C31H31NO8 B10752603 (4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du BNTX maléate implique la réaction de la benzylidène-naltrexone avec l'acide maléique. La réaction se produit généralement dans un solvant organique sous des conditions de température et de pression contrôlées afin de garantir la formation du sel maléate hydraté souhaité .
Méthodes de production industrielle : La production industrielle du BNTX maléate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir un produit d'une pureté ≥98 % (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions : Le BNTX maléate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le BNTX maléate peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que la réduction peut conduire à la formation d'analogues réduits .
4. Applications de la recherche scientifique
Le BNTX maléate est largement utilisé dans la recherche scientifique, notamment :
Chimie : Il est utilisé pour étudier la relation structure-activité des récepteurs aux opioïdes.
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs aux opioïdes.
5. Mécanisme d'action
Le BNTX maléate exerce ses effets en antagonisant sélectivement le récepteur aux opioïdes δ1. Il se lie plus fortement aux récepteurs δ1 qu'aux récepteurs δ2 ou μ. Cette liaison sélective aide à différencier le rôle des récepteurs δ1 dans divers processus physiologiques et pathologiques . Le composé inhibe l'activité des agonistes δ1, tels que la D-Pen 2,5-enképhaline, sans affecter les agonistes δ2 ou μ .
Composés similaires :
Naloxone : Un antagoniste des récepteurs aux opioïdes utilisé pour contrer le surdosage aux opioïdes.
Naltrexone : Un autre antagoniste des récepteurs aux opioïdes utilisé dans le traitement de la dépendance à l'alcool et aux opioïdes.
Naltrindole : Un antagoniste sélectif des récepteurs aux opioïdes δ utilisé dans la recherche.
Comparaison : Le BNTX maléate est unique en raison de sa forte sélectivité pour les récepteurs aux opioïdes δ1, se liant 100 fois plus fortement à δ1 qu'à δ2 . Cette sélectivité en fait un outil précieux dans la recherche pour distinguer les rôles des différents sous-types de récepteurs aux opioïdes.
Applications De Recherche Scientifique
BNTX maleate is widely used in scientific research, including:
Chemistry: It is used to study the structure-activity relationship of opioid receptors.
Industry: The compound is utilized in the development of new therapeutic agents targeting opioid receptors.
Mécanisme D'action
BNTX maleate exerts its effects by selectively antagonizing the δ1 opioid receptor. It binds more tightly to δ1 receptors compared to δ2 or μ receptors. This selective binding helps in differentiating the role of δ1 receptors in various physiological and pathological processes . The compound inhibits the activity of δ1 agonists, such as D-Pen 2,5-enkephalin, without affecting δ2 or μ agonists .
Comparaison Avec Des Composés Similaires
Naloxone: An opioid receptor antagonist used to counteract opioid overdose.
Naltrexone: Another opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltrindole: A selective δ opioid receptor antagonist used in research.
Comparison: BNTX maleate is unique due to its high selectivity for δ1 opioid receptors, binding 100 times more tightly to δ1 than to δ2 receptors . This selectivity makes it a valuable tool in research for distinguishing the roles of different opioid receptor subtypes.
Propriétés
Formule moléculaire |
C31H31NO8 |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
Clé InChI |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


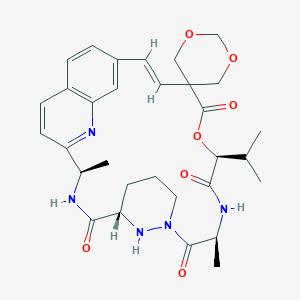
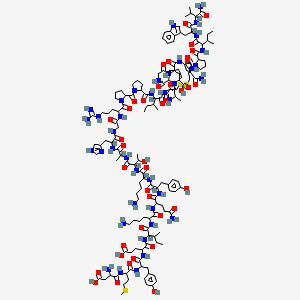
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
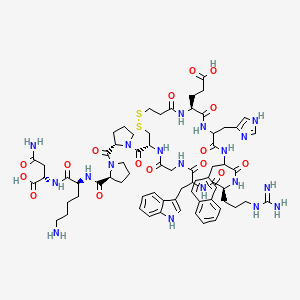
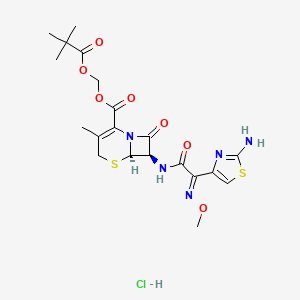
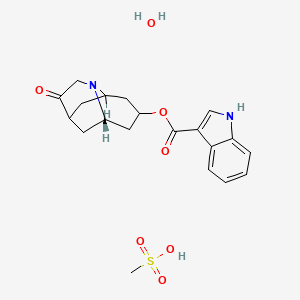
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)
